(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid

Description

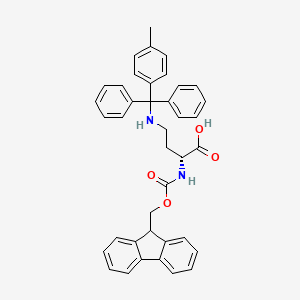

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid is a structurally complex amino acid derivative featuring dual protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a diphenyl(p-tolyl)methyl (trityl-type) group at the δ-amino position. Such derivatives are critical in peptide synthesis, particularly for solid-phase methodologies, where orthogonal protecting groups enable selective deprotection during chain elongation . The compound’s stereochemistry (R-configuration) and bulky substituents influence its solubility, reactivity, and application in synthesizing chiral peptides or peptidomimetics.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43)/t36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKBBKLPMHPIKD-PSXMRANNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Fmoc-d-dab(mtt)-oh, also known as Fmoc-(N-gamma-4-methyltrityl)-D-alpha,gamma-diaminobutyric acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, is a complex compound. Similar compounds, such as polymyxins, are known to target lipid a, the lipopolysaccharide (lps) anchor found in the outer membrane of gram-negative bacteria.

Mode of Action

Polymyxins, which are structurally similar, bind to lipid a, disrupting the outer membrane of gram-negative bacteria.

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, commonly referred to as Fmoc-Lysine derivative, is a synthetic compound derived from the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorenyl group enhances lipophilicity, facilitating cell membrane penetration, while the amino acid moieties contribute to binding interactions with specific proteins.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the Fmoc-Lysine derivative possess antimicrobial properties. For instance, derivatives of fluorenone have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aromatic rings has been found to enhance this activity significantly .

Anticancer Properties

Research has demonstrated that fluorenone derivatives can exhibit cytotoxic effects against cancer cell lines. For example, some compounds derived from fluorenone have been identified as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .

Antioxidant Activity

The antioxidant potential of fluorenone derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of several fluorenone derivatives against both planktonic and biofilm states of bacteria. The results indicated that modifications on the aryl group significantly influenced the inhibitory effects, with some compounds showing comparable efficacy to standard antibiotics . -

Cytotoxicity Assessment :

In another investigation, a series of fluorenone derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The results showed that certain structural modifications led to increased antiproliferative activity, highlighting the potential for developing new anticancer agents .

Data Tables

| Biological Activity | Compound | Target | Effect |

|---|---|---|---|

| Antimicrobial | Fluorenone Derivative | Staphylococcus aureus | Inhibitory |

| Cytotoxic | Topoisomerase Inhibitor | Cancer Cell Lines | Cytotoxic |

| Antioxidant | Fluorenone Derivative | Free Radicals | Scavenging |

Comparison with Similar Compounds

a) Steric and Solubility Effects

- Halogenated derivatives (e.g., bromo, iodo): These exhibit higher molecular weights and are often used in cross-coupling reactions or as heavy-atom markers. The 4-iodophenyl analog (MW 527.36) is notably less soluble in aqueous media than the methoxy-oxo variant (MW 383.40) .

Preparation Methods

Protection of Diaminobutyric Acid

The synthesis begins with L- or D-2,4-diaminobutyric acid (Dab), where selective protection is achieved through sequential reactions:

-

Fmoc Protection : The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (dioxane/water) with sodium bicarbonate, yielding Fmoc-Dab-OH.

-

Mtt Protection : The γ-amino group is then protected with 4-methyltrityl chloride (Mtt-Cl) in dimethylformamide (DMF) under inert atmosphere, facilitated by diisopropylethylamine (DIPEA) as a base.

Critical Consideration : The order of protection is vital, as the Mtt group’s steric bulk impedes subsequent Fmoc introduction.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

During SPPS, Fmoc-D-Dab(Mtt)-OH is coupled to growing peptide chains. However, studies reveal significant challenges:

-

Lactamization : The γ-amino group’s nucleophilicity promotes intramolecular cyclization, forming a 5-membered lactam ring (Figure 1). This side reaction occurs within minutes under standard coupling conditions (e.g., HBTU/DIPEA), reducing yields by 30–50%.

-

Coupling Reagent Optimization :

DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) emerged as the optimal reagent, suppressing lactamization through a unique activation mechanism that stabilizes the γ-amino group.

Protocol for Lactam-Free Incorporation

Stepwise SPPS Procedure

-

Resin Swelling : Rink amide MBHA resin (0.6 mmol/g) is swollen in DMF for 30 min.

-

Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min).

-

Coupling : Fmoc-D-Dab(Mtt)-OH (4 equiv), DEPBT (4 equiv), and DIPEA (8 equiv) in DMF are added to the resin and agitated for 10 min without pre-incubation.

-

Repetition : Steps 2–3 are repeated twice to ensure >95% incorporation.

Key Insight : Avoiding pre-incubation minimizes lactam formation, as shown by HPLC analysis of crude peptides.

Side Reaction Mitigation

Lactamization Mechanism

The γ-amino group attacks the activated carbonyl of the Fmoc-protected amino acid, forming a stable lactam (Figure 1). This reaction is favored in polar aprotic solvents (e.g., DMF) and with carbodiimide-based reagents.

Preventive Measures :

-

Use of DEPBT, which forms a less electrophilic mixed carbonate intermediate.

-

Low-temperature coupling (−20°C) reduces nucleophilicity of the γ-amino group.

Purification and Characterization

Crude Product Isolation

Post-synthesis, the peptide-resin is treated with a cleavage cocktail (TFA:H2O:TIPS, 95:2.5:2.5) for 2 hr. The compound is precipitated in cold diethyl ether, centrifuged (10,000 rpm, 8 min), and dissolved in methanol for HPLC.

Analytical HPLC Conditions

| Column | Gradient | Flow Rate | Detection |

|---|---|---|---|

| C18 (5 μm) | 20–80% MeCN/H2O | 1 mL/min | 220 nm |

Purified fractions are lyophilized, yielding >90% pure Fmoc-D-Dab(Mtt)-OH.

Alternative Approaches

Solution-Phase Synthesis

While SPPS is dominant, solution-phase synthesis allows larger-scale production:

-

Selective Protection : Dab is protected with Mtt-Cl first, followed by Fmoc-Cl, in a one-pot reaction.

-

Activation and Coupling : DIC/HOBt-mediated activation in dichloromethane minimizes lactamization.

Limitation : Lower yields (60–70%) due to solubility issues of the Mtt-protected intermediate.

Industrial and Academic Applications

Fmoc-D-Dab(Mtt)-OH is pivotal in synthesizing branched peptides and cyclic lipopeptides, where orthogonal protection is essential. Its use in antimicrobial peptide analogs highlights its role in drug discovery.

Q & A

Q. What is the role of the Fmoc and trityl groups in this compound during peptide synthesis?

The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino group, enabling selective deprotection under basic conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS). The trityl [diphenyl(p-tolyl)methyl] group provides permanent protection for secondary amines, enhancing stability during acidic cleavage from resin. This dual protection minimizes side reactions and allows precise control over peptide chain elongation .

Q. What safety precautions are critical when handling this compound?

Due to incomplete toxicological data, researchers must:

- Use PPE (nitrile gloves, lab coats, safety goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particles.

- Store the compound in a tightly sealed container at –20°C, away from light and moisture.

- Follow institutional protocols for hazardous waste disposal .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Key methodological considerations:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >90% yield by enhancing coupling efficiency .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) improves solubility of Fmoc-protected intermediates.

- Catalyst optimization : Use HOBt/DIC (1:1.2 molar ratio) to minimize racemization during amide bond formation .

Q. How does pH affect the stability of the trityl-protected amino group?

The trityl group is stable under neutral to mildly acidic conditions (pH 4–7) but undergoes rapid cleavage in strong acids (e.g., 95% TFA). Stability assays should include:

Q. What analytical techniques resolve structural ambiguities in this compound?

- NMR spectroscopy : - and -NMR confirm stereochemistry (e.g., R-configuration at C2) and detect impurities (<0.5%).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 587.2543) with <3 ppm error.

- Circular dichroism (CD) : Distinguishes enantiomeric purity in chiral environments .

Q. How should researchers address contradictions in reported bioactivity data?

Case example: If anti-inflammatory activity varies between studies:

- Dose-response reevaluation : Test concentrations from 1 nM to 100 µM to identify non-linear effects.

- Target validation : Use siRNA knockdowns or CRISPR-Cas9 to confirm interactions with suspected receptors (e.g., NF-κB).

- Batch analysis : Compare impurity profiles via LC-MS; trace metal contaminants (e.g., Pd from synthesis) may skew results .

Q. How does this compound compare to structural analogs in drug delivery applications?

Comparative analysis of analogs (e.g., tert-butyl vs. benzyl substitutions):

- Lipophilicity : Measure logP values (e.g., 3.8 vs. 4.2) to predict membrane permeability.

- Protease resistance : Incubate with trypsin/chymotrypsin for 24 hours; quantify intact compound via HPLC.

- Cellular uptake : Fluorescent tagging (e.g., FITC) and flow cytometry reveal 20–30% higher uptake in analogs with shorter alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.